molecular formula C10H8N2O B8559776 [2,3'-Bipyridin]-2'(1'H)-one

[2,3'-Bipyridin]-2'(1'H)-one

Cat. No.: B8559776
M. Wt: 172.18 g/mol
InChI Key: MVRRNXSBPWPQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,3'-Bipyridin]-2'(1'H)-one is a substituted bipyridine compound of high interest in scientific research and development. Bipyridines are a fundamental class of organic compounds, well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of transition metal ions . These complexes are pivotal in studies focusing on electron transfer, energy transfer, and catalysis . This particular derivative, featuring a pyridone moiety, holds significant potential in medicinal chemistry. Bipyridine scaffolds are commonly found in biologically active molecules. For instance, certain 3,4'-bipyridine derivatives, such as milrinone, are used clinically for the short-term treatment of congestive heart failure . Furthermore, recent research highlights the use of bipyridine amide derivatives in the discovery of novel anticancer therapies, where they function by targeting specific protein-protein interactions . The structural motif also shows promise in the development of inhibitors for enzymes like catechol O-methyl transferase (COMT), which is a target for Parkinson's disease treatment . The synthesis of such bipyridine derivatives often employs modern cross-coupling methodologies, including Suzuki, Negishi, and Stille reactions, which allow for the precise construction of the biaryl framework . As a research chemical, this compound serves as a versatile building block or precursor for the development of new pharmaceuticals, catalysts, and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-pyridin-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h1-7H,(H,12,13)

InChI Key

MVRRNXSBPWPQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CNC2=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,3 Bipyridin 2 1 H One and Analogous Bipyridone Scaffolds

Directed Synthesis Approaches for Bipyridine Systems

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of bipyridine frameworks. eie.gr These methods typically involve the coupling of a pyridine-based electrophile with a pyridine-based organometallic reagent.

Palladium-Catalyzed Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are among the most widely used methods for constructing the C(sp²)–C(sp²) bond that forms the core of the bipyridine structure. mdpi.comslideshare.net

The Suzuki-Miyaura coupling is a particularly attractive route due to the stability and low toxicity of the boronic acid and boronate ester reagents. mdpi.comnih.gov This reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comvulcanchem.com A significant challenge in Suzuki couplings for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can inhibit its activity. mdpi.comresearchgate.netpreprints.org To overcome this, the design of the catalytic system, including the choice of ligands and reaction conditions, is crucial. mdpi.compreprints.org For instance, the use of specific imidazolium (B1220033) salt ligands for the palladium catalyst has been shown to achieve high turnover numbers. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Bipyridine Synthesis

Reactants Catalyst System Product Yield Reference
2-Bromopyridine, Pyridine-3-boronic acid Pd(PPh₃)₄, Na₂CO₃ 2,3'-Bipyridine Good mdpi.com
3-Bromopyridine, Pyridin-2-ylboronic acid Pd(OAc)₂, SPhos 2,3'-Bipyridine High mdpi.com

The Negishi coupling , which utilizes organozinc reagents, serves as a valuable alternative for bipyridine synthesis. mdpi.comslideshare.net It often provides good results where Suzuki couplings may be less effective. The use of highly stable and air-tolerant precatalysts like PdBr(Ph)(PPh₃)₂ has demonstrated high activity in Negishi couplings for synthesizing bipyridines. mdpi.com

Table 2: Examples of Palladium-Catalyzed Negishi Coupling for Bipyridine Synthesis

Reactants Catalyst System Product Yield Reference
2-Bromopyridine, 3-Pyridylzinc chloride PdBr(Ph)(PPh₃)₂ 2,3'-Bipyridine High mdpi.com
Nickel-Catalyzed Coupling Reactions

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for the synthesis of bipyridines. sioc-journal.cn Nickel catalysts are particularly effective in reductive coupling reactions and can exhibit unique reactivity and selectivity. sioc-journal.cnnih.gov

Nickel-catalyzed reductive homocoupling of 2-halopyridines is an efficient method for producing symmetrical 2,2'-bipyridines. mdpi.com These reactions can be carried out using systems like NiCl₂·6H₂O without the need for external ligands, offering a straightforward route to these important compounds. mdpi.com For instance, a simple, ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine has been achieved through nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine using manganese powder as the reductant. nih.gov The development of photoredox catalysis in conjunction with nickel catalysis has enabled challenging C-O bond formations, expanding the scope of nickel-catalyzed cross-coupling reactions. princeton.edu

Table 3: Examples of Nickel-Catalyzed Coupling for Bipyridine Synthesis

Reactants Catalyst System Product Yield Reference
2-Halopyridines NiCl₂·6H₂O, Zn Symmetrical 2,2'-Bipyridines High mdpi.com
4-tert-Butyl-2-chloropyridine Ni(0), Mn 4,4'-Di-tert-butyl-2,2'-bipyridine Good nih.gov
Other Catalytic Methods (e.g., featuring Ag₂O)

Other catalytic methods have also been developed for the synthesis of bipyridine derivatives. For example, silver(I) oxide (Ag₂O) has been used as an oxidant in palladium-catalyzed reactions that involve the decarboxylation of picolinic acid and C-H activation of pyridine (B92270) to form bipyridine compounds. mdpi.compreprints.org In these reactions, Ag₂O facilitates the formation of a silver(I)-pyridine intermediate. mdpi.compreprints.org Silver complexes, in general, have been explored for their diverse coordination geometries with bipyridine ligands. nih.govresearchgate.netjscimedcentral.com

Cyclization and Ring-Forming Reactions

Cyclization and ring-forming reactions represent another important strategy for constructing bipyridone scaffolds. These methods often involve the formation of one of the pyridine rings from acyclic precursors.

One notable approach is the cyclocondensation of β-ketoenamides, which can lead to highly functionalized 2,2'-bipyridine (B1663995) derivatives. beilstein-journals.org This method demonstrates versatility, as the β-ketoenamide intermediates can also be used to synthesize related heterocyclic structures like 2-(2-pyridyl)pyrimidines. beilstein-journals.org Another example involves a sequence of rearrangement reactions of N,N′-bisalkylidene hydrazines, which, upon treatment with a base like potassium tert-butoxide, can yield bipyridines among other products. acs.org Furthermore, photocatalytic radical [4+2] cyclization of N-aryl-α-amino acids with alkenes, catalyzed by a simple bipyridine, has been developed to access polysubstituted tetrahydroquinolines, showcasing the utility of cyclization strategies in generating complex nitrogen-containing heterocycles. nih.gov

Functionalization and Derivatization Routes

The functionalization and derivatization of pre-existing bipyridine and bipyridone cores are crucial for tuning their chemical and physical properties for specific applications.

A variety of methods have been developed for the regioselective functionalization of bipyridines. researchgate.net For instance, mono-N-oxidation followed by cyanation and hydrolysis can introduce a functional group at the 6-position of a 2,2'-bipyridine. researchgate.net The resulting functionalized bipyridines can then be used to create more complex structures. The [2,2'-bipyridin]-6(1H)-one (BpyOH) ligand itself has been utilized in palladium-catalyzed C-H functionalization reactions, demonstrating its role in facilitating the introduction of new groups onto aromatic and heteroaromatic compounds. rsc.org Additionally, postsynthetic functionalization of materials like covalent organic frameworks (COFs) containing bipyridine moieties allows for the introduction of metal species, creating multifunctional catalysts. oup.com

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of [2,3'-Bipyridin]-2'(1'H)-one and its analogs involves complex chemical transformations where understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies focus on the intricate roles of catalysts and the identification of transient species that are formed during the reaction.

Investigations of Reaction Intermediates

Identifying reaction intermediates is fundamental to confirming a proposed mechanistic pathway. These transient species are often highly reactive and present in low concentrations, making their detection challenging. numberanalytics.com A combination of experimental techniques and computational studies, such as Density Functional Theory (DFT), is often employed to elucidate these intermediates. nih.govacs.org

In other catalytic systems for synthesizing bipyridine derivatives, various intermediates have been isolated or proposed. For instance, in a dehydrogenative coupling of pyridines using a Ruthenium complex, bis(µ-pyridyl) and µ-η²:η²-bipyridine-coordinated Ru complexes were isolated as intermediates in the catalytic cycles. mdpi.com In Ullmann couplings, which are often used for forming aryl-aryl bonds, the mechanism can proceed through either a radical process involving single-electron transfer (SET) or an anionic process. preprints.org The presence of organic radicals in some transition-metal-free C-H functionalization reactions has been confirmed by electron spin resonance (ESR) measurements. mdpi.com

Kinetic studies can also provide evidence for the formation of intermediates. For example, the kinetic plots of reactions involving dimeric palladium complexes with 2,2'-bipyridine show two consecutive steps, indicating the presence of at least one intermediate species during the substitution process. acs.org Similarly, kinetic isotope effect (KIE) experiments can help determine if a C-H bond is broken in the rate-determining step, a key piece of information for understanding the mechanism and the intermediates involved. acs.org

Table 2: Proposed Intermediates in Bipyridine and Analog Synthesis
Reaction TypeCatalyst SystemProposed Intermediate TypeMethod of InvestigationReference
Direct ArylationPd(OAc)2 / bipy-6-OH / PCy3Bimetallic Pd speciesMechanistic experiments, kinetic studies rsc.org
Dehydrogenative CouplingRuthenium complexµ-η²:η²-bipyridine-coordinated Ru complexIsolation and characterization of intermediates mdpi.com
C-H FunctionalizationBis-phenalenyl compoundPyridyl radicalElectron Spin Resonance (ESR) measurements mdpi.com
Intramolecular C-H AminationCopper / Tp ligandFluorinated copper(II) complexIsolation and X-ray structural characterization, DFT nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Bipyridin 2 1 H One

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. These methods are instrumental in identifying the functional groups present within the [2,3'-Bipyridin]-2'(1'H)-one structure.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

For this compound, the FTIR spectrum provides clear evidence for its key structural features. The presence of the amino (-NH₂) group is confirmed by stretching vibrations in the high-frequency region. The carbonyl (C=O) group of the pyridinone ring gives rise to a strong, characteristic absorption band. Additionally, vibrations corresponding to the C=C and C=N bonds within the pyridine (B92270) rings, as well as C-H stretching and bending modes, are readily identifiable. researchgate.netresearchgate.net

A comprehensive analysis allows for the assignment of major experimental vibrational frequencies, which are often compared with theoretical values calculated using methods like Density Functional Theory (DFT) to ensure accuracy. researchgate.net

Table 1: Selected FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400-3200 N-H stretching (amino group)
~1700-1660 C=O stretching (pyridinone ring)
~1600-1570 C=N stretching (pyridine rings)
~1550-1450 C=C stretching (aromatic rings)

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. worktribe.com While FTIR is based on absorption, Raman scattering provides information about the change in polarizability of a molecule's bonds during vibration. This results in a unique "fingerprint" spectrum for the compound.

In the analysis of this compound, the Raman spectrum confirms the presence of the bipyridine core structure. researchgate.net The characteristic vibrational modes of the pyridine rings, including ring stretching and deformation modes, are particularly prominent. researchgate.net The C=O and N-H vibrations are also observable, corroborating the data obtained from FTIR spectroscopy. researchgate.net Comparing the experimental Raman spectrum with theoretically calculated spectra helps to validate the structural assignment and understand the vibrational properties of the molecule in detail. researchgate.net

Table 2: Key Raman Spectral Features for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~1600 C=C, C=N stretching (pyridine rings)
~1320 C=C, C=N stretching + C-C-H bending
~1020 C-C-H bending + C=C stretching

Note: Raman data for the specific free ligand this compound is less commonly published than for its metal complexes. The assignments are based on characteristic bipyridine modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the conjugated π-system and the electronic structure of the compound. rsc.org

The UV-Vis spectrum of this compound is expected to be dominated by contributions from both the pyridine and 2-pyridinone chromophores. The spectrum will likely feature intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, lower-intensity absorptions corresponding to n→π* transitions may be observed. These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.

The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation between the two rings, the solvent polarity, and the predominant tautomeric form in solution. For instance, the lactim tautomer (2'-hydroxy-[2,3'-bipyridine]) would likely exhibit a different absorption profile compared to the lactam form due to alterations in the conjugated system.

While a specific experimental spectrum for this compound is not detailed in the surveyed literature, the expected absorption bands can be estimated by examining its constituent parts, 2,2'-bipyridine (B1663995) and 2(1H)-pyridinone. nist.govnist.gov

Expected λmax (nm)AssignmentOriginating Chromophore
~230-250π→πPyridine / Pyridinone Ring
~280-310π→πBipyridine / Conjugated System
>300n→π*C=O group, N atoms

Note: The values in this table are illustrative and based on the spectra of related compounds such as 2,2'-bipyridine and 2(1H)-pyridinone. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, with the molecular formula C₁₀H₈N₂O, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass is 172.0637 Da. nih.gov

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M•⁺), which is a radical cation. This ion, with a mass-to-charge ratio (m/z) of 172, is often observed in the spectrum. The energetic molecular ion can then undergo fragmentation, breaking down into smaller, characteristic charged fragments and neutral species. The analysis of these fragments provides a fingerprint that helps to elucidate the molecule's structure. msu.edu

The fragmentation of this compound is expected to follow pathways characteristic of 2-pyridone and bipyridine structures. A primary and highly diagnostic fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). nist.govnist.gov Other likely fragmentations include cleavage of the bond between the two rings and the loss of small molecules like hydrogen cyanide (HCN).

The following table outlines a plausible fragmentation pathway for this compound.

m/zProposed Ionic FormulaNeutral LossProposed Fragment Identity
172[C₁₀H₈N₂O]•⁺-Molecular Ion (M•⁺)
144[C₉H₈N₂]•⁺COLoss of carbon monoxide from the pyridinone ring
117[C₈H₇N]•⁺CO, HCNSubsequent loss of hydrogen cyanide
94[C₅H₄NO]⁺C₅H₄N•Cleavage of C-C bond, formation of pyridinone cation
78[C₅H₄N]⁺C₅H₄NO•Cleavage of C-C bond, formation of pyridyl cation

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, and reveals how molecules are packed in a crystal lattice through intermolecular interactions such as hydrogen bonding and π-π stacking.

In the solid state, this compound would be expected to form strong intermolecular hydrogen bonds. The N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains, which are common packing motifs for 2-pyridone-containing molecules. Furthermore, offset π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in stabilizing the crystal structure. nih.gov

The table below presents crystallographic data for the related compound 2,3′-bipyridine-2′,6′-dicarbonitrile, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

ParameterValue (for 2,3′-bipyridine-2′,6′-dicarbonitrile) nih.gov
Chemical FormulaC₁₂H₆N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.8082 (4)
b (Å)15.2509 (4)
c (Å)18.1793 (5)
α (°)90
β (°)108.568 (1)
γ (°)90
Volume (ų)3889.3 (2)
Z (molecules/unit cell)16 (4 independent molecules in asymmetric unit)

Note: This data is for a derivative and serves to illustrate the parameters determined by X-ray diffraction.

Theoretical and Computational Chemistry Investigations of 2,3 Bipyridin 2 1 H One

Molecular Structure and Conformation Studies

The three-dimensional structure of a molecule dictates its physical and chemical properties. Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For [2,3'-Bipyridin]-2'(1'H)-one, the key conformational degree of freedom is the torsion angle around the C-C single bond connecting the two pyridine (B92270) rings.

A conformational analysis study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle between the two rings and calculating the energy at each step using a quantum chemical method like DFT.

Identifying Minima and Maxima: The resulting energy profile would reveal low-energy conformers (local minima) and the transition states that separate them (saddle points).

Calculating Rotational Barriers: The energy difference between a stable conformer and a transition state represents the energy barrier for rotation around the C-C bond.

Studies on similar bipyridine systems have shown that both planar and twisted conformations can be stable, with the relative energies depending on the substitution pattern and the balance between steric hindrance and electronic conjugation. acs.org

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scm.comresearchgate.net While a PES scan can identify various local minima, a global minimum geometry optimization aims to find the most stable conformer of the molecule. arxiv.org

For this compound, this process would start with an initial guess structure, and an algorithm would iteratively adjust the atomic coordinates to lower the total energy until a stationary point is reached. researchgate.netarxiv.org To confirm that the found structure is a true minimum (and not a saddle point), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. scm.com The resulting optimized geometry provides the most probable structure of the isolated molecule and serves as the basis for calculating other molecular properties.

Table 1: Hypothetical Data Table for Optimized Geometry Parameters This table is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Parameter Predicted Value (DFT/B3LYP/6-31G*)
C-C Inter-ring Bond Length 1.48 Å
C=O Bond Length 1.23 Å
N-H Bond Length 1.01 Å

Spectroscopic Property Predictions and Interpretations

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. Comparing calculated spectra with experimental data can confirm molecular structures and help assign spectral features.

For this compound, computational methods could predict:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical values can be compared with experimental NMR data to aid in structure elucidation and signal assignment.

IR and Raman Spectra: As mentioned, DFT frequency calculations can predict the vibrational spectra. The calculated frequencies and intensities help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations, such as C=O stretching, N-H bending, and ring breathing modes. nih.govhzdr.de

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. mpg.de This analysis would identify the nature of the electronic transitions, such as π→π* or n→π* transitions, within the bipyridine system.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Properties This table is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Spectroscopic Property Predicted Value (Method) Interpretation
¹H NMR Chemical Shift (NH) 8.5 ppm (GIAO-DFT) Pyridone N-H proton
¹³C NMR Chemical Shift (C=O) 165 ppm (GIAO-DFT) Carbonyl carbon
IR Frequency (C=O stretch) 1680 cm⁻¹ (DFT) Carbonyl group vibration

Computed Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy is a fundamental technique for molecular structure identification. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netnih.gov These calculations provide a theoretical spectrum that aids in the assignment of experimental Infrared (IR) and Raman spectra. A molecule with N atoms has 3N-6 vibrational modes (or 3N-5 for linear molecules). q-chem.com

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies corresponding to specific atomic motions. Key vibrational modes include:

C-H stretching: Typically found in the 3000–3100 cm⁻¹ region for aromatic rings.

N-H stretching: The N-H bond of the pyridinone ring is expected to show a distinct stretching frequency.

C=O stretching: The carbonyl group of the pyridinone moiety gives rise to a strong absorption band, typically in the 1650-1700 cm⁻¹ range.

C=C and C=N stretching: Vibrations within the pyridine and pyridinone rings occur in the 1400–1650 cm⁻¹ fingerprint region.

In-plane and out-of-plane bending: These modes, involving C-H and ring bending, appear at lower frequencies and are characteristic of the substitution pattern.

The table below presents theoretical vibrational frequencies for pyridine, calculated using DFT, which serves as a representative example for the types of modes expected in the pyridine ring of the target molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(CH)3080Symmetric C-H Stretch
ν(CH)3055Asymmetric C-H Stretch
ν(Ring)1583Ring C=C/C=N Stretch
ν(Ring)1482Ring C=C/C=N Stretch
β(CH)1218In-plane C-H Bend
β(Ring)1031Ring Breathing
γ(CH)745Out-of-plane C-H Bend

Nuclear Magnetic Resonance Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining molecular structure in solution. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts with high accuracy. rsc.orgyoutube.com This method calculates the isotropic magnetic shielding tensors (σ) for each nucleus. The chemical shifts (δ) are then determined by comparing these values to the shielding tensor of a reference compound, typically tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc.

For this compound, the ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus.

¹H NMR: Protons on the aromatic rings are expected to resonate in the downfield region (typically δ 7.0–9.0 ppm). The proton attached to the nitrogen in the pyridinone ring (N-H) would likely appear as a broader signal at a further downfield chemical shift.

¹³C NMR: The carbon atoms of the aromatic rings would appear in the δ 110–150 ppm range. The carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the δ 160–180 ppm region.

The following table provides an example of DFT-GIAO calculated ¹³C NMR chemical shifts for a substituted pyridine, illustrating the expected output from such a theoretical study.

AtomCalculated Chemical Shift (ppm)
C2150.1
C3124.5
C4136.8
C5124.5
C6150.1

Electronic Spectra Prediction (e.g., Time-Dependent Density Functional Theory)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.orgnih.gov It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectroscopy, and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The electronic spectrum of this compound is expected to be dominated by π → π* transitions due to its conjugated aromatic system. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions. The primary electronic transitions would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals.

An example of TD-DFT calculation results for a bipyridine complex is shown below, detailing the predicted wavelength, oscillator strength, and orbital contributions for the lowest energy electronic transitions. researchgate.net

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4500.15HOMO → LUMO (95%)
S₀ → S₂4250.08HOMO-1 → LUMO (88%)
S₀ → S₃3800.22HOMO → LUMO+1 (92%)

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. rsc.org A small energy gap is associated with higher reactivity and lower kinetic stability. ijesit.com

For this compound, both the HOMO and LUMO are expected to be π-type orbitals distributed across the conjugated ring system. The presence of the electron-donating NH group and the electron-withdrawing C=O group in the pyridinone ring, along with the electronegative nitrogen in the pyridine ring, will influence the energy levels and spatial distribution of these orbitals.

The table below presents typical HOMO and LUMO energy values for a 2,2'-bipyridine (B1663995) derivative, calculated using DFT. researchgate.net

ParameterEnergy (eV)
E_HOMO-6.52
E_LUMO-1.88
Energy Gap (ΔE)4.64

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. deeporigin.com The map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the pyridinone nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. The aromatic protons would also show moderately positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewikipedia.org This method allows for the calculation of natural atomic charges, hybridization of atoms, and the analysis of delocalization effects.

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled "Lewis-type" orbitals (bonds or lone pairs) and empty "non-Lewis-type" orbitals (antibonds or Rydberg orbitals). wisc.edu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and quantifies the extent of electron delocalization or hyperconjugation. wisc.edu

For this compound, NBO analysis would reveal:

Natural Atomic Charges: The oxygen atom would have a significant negative charge, while the carbonyl carbon and the N-H proton would be positively charged.

Hybridization: The sp² hybridization of the ring carbons and nitrogens would be confirmed.

Delocalization: Significant stabilization energies would be expected for interactions between the lone pairs on the oxygen and nitrogen atoms and the π* antibonding orbitals of the aromatic rings, indicating substantial resonance stabilization.

The following table shows an example of NBO analysis results for methylamine, illustrating the type of donor-acceptor interaction data that can be obtained. wisc.edu

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)σ* (C-H)8.13
σ (C-H)σ* (N-H)2.51
σ (N-H)σ* (C-H)1.78

Based on a thorough review of the available scientific literature from the search results, it is not possible to generate the requested article on the "."

The search for specific computational and theoretical studies on this particular isomer, this compound, did not yield relevant information for the outlined sections:

Mechanistic Modeling and Reaction Pathway Prediction

Redox Potential and Acidity (pKa) Predictions:While there are general computational methods like Density Functional Theory (DFT) for predicting the redox potentials and pKa of pyridone and bipyridine derivatives, the search results do not contain specific studies that have calculated and reported these values for this compound.

Due to the absence of specific research findings on this compound in the provided search results, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible. The available literature focuses heavily on other isomers, and extrapolating that data would violate the instruction to focus solely on the specified compound.

Coordination Chemistry of 2,3 Bipyridin 2 1 H One and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands based on the [2,3'-Bipyridin]-2'(1'H)-one scaffold is guided by the inherent characteristics of the bipyridine framework and the potential for functionalization. These factors dictate the coordination modes and the properties of the resulting metal complexes.

Bidentate N-Donor Ligand Characteristics

This compound and its derivatives primarily function as bidentate N-donor ligands. The two nitrogen atoms, one from each pyridine (B92270) ring, act as coordination sites for metal ions. This chelating ability forms a stable five-membered ring with the metal center, a common feature in coordination chemistry. The planarity of the bipyridine unit facilitates electron delocalization, which can influence the electronic properties of the metal complexes. The coordination of 2,2'-bipyridine (B1663995) as a neutral bidentate donor through its two nitrogen atoms is a well-established principle. researchgate.net

The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The flexibility of the bond connecting the two pyridine rings allows for some conformational adjustments upon coordination.

Impact of Functionalization on Metal-Binding Affinity and Selectivity

The introduction of functional groups onto the this compound core can significantly alter its metal-binding affinity and selectivity. Substituents can modify the electron density on the nitrogen donor atoms, thereby tuning the ligand's basicity and its ability to form stable metal complexes. For instance, electron-donating groups can enhance the ligand's donor strength, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms.

Functionalization can also introduce additional coordination sites, leading to different coordination modes. For example, a substituent with a donor atom like oxygen or sulfur could lead to tridentate or bridging coordination behavior. The position of the functional group is also crucial, as it can introduce steric hindrance that influences the coordination geometry and the accessibility of the metal center. The nature of substituents on the bipyridine framework is a significant factor in the reciprocal combination between the ligand and a metal ion. acs.org

Formation and Characterization of Metal Complexes

The synthesis and characterization of metal complexes containing this compound and its derivatives have been explored with various transition metal ions.

Synthesis of Metal-Bipyridinone Complexes (e.g., with Ru(II), Zn(II), Re(I), Ag(I), Fe(II), Ni(II) ions)

The synthesis of metal-bipyridinone complexes typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product.

Ruthenium(II) Complexes: Ruthenium(II) complexes with bipyridine-type ligands are widely studied for their rich photophysical and electrochemical properties. tandfonline.comnih.govacs.org The synthesis often involves the reaction of a ruthenium(II) precursor, such as cis-[Ru(bpy)2Cl2]·2H2O, with the bipyridinone ligand. tandfonline.com

Zinc(II) Complexes: Zinc(II) complexes can be prepared by reacting a zinc salt, like zinc acetate (B1210297) or zinc chloride, with the bipyridinone ligand. researchgate.netrsc.orgmdpi.com The resulting complexes have been investigated for their catalytic activities. mdpi.com

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are known for their luminescent properties. nih.govnih.gov They can be synthesized by reacting a rhenium precursor, such as Re(CO)5Cl, with the bipyridinone ligand in a suitable solvent like toluene. nih.govchemrxiv.org

Silver(I) Complexes: Silver(I) complexes with bipyridine ligands can form discrete mononuclear or polynuclear structures, including coordination polymers. acs.orgrsc.orgnih.govresearchgate.netelsevierpure.com The coordination mode is often influenced by the counter-anion present in the silver salt. acs.orgrsc.org

Iron(II) Complexes: Iron(II) complexes with bipyridine ligands are known for their intense coloration and redox activity. wikipedia.org

Nickel(II) Complexes: Nickel(II) complexes with bipyridine-type ligands have been synthesized and structurally characterized, revealing various coordination geometries. mdpi.comnih.govrsc.org

Synthesis of Metal-Bipyridinone Complexes
Metal IonTypical PrecursorKey Features of ComplexesReferences
Ruthenium(II)cis-[Ru(bpy)2Cl2]·2H2ORich photophysical and electrochemical properties. tandfonline.comnih.govacs.org
Zinc(II)Zinc acetate, Zinc chlorideInvestigated for catalytic activities. researchgate.netrsc.orgmdpi.com
Rhenium(I)Re(CO)5ClLuminescent properties. nih.govnih.govchemrxiv.org
Silver(I)Silver salts (e.g., AgNO3, AgBF4)Formation of mononuclear or polynuclear structures. acs.orgrsc.orgnih.govresearchgate.netelsevierpure.com
Iron(II)Iron(II) saltsIntense coloration and redox activity. wikipedia.org
Nickel(II)Nickel(II) salts (e.g., NiCl2·6H2O)Various coordination geometries. mdpi.comnih.govrsc.org

Structural Analysis of Coordination Geometries

In many cases, the metal center adopts a distorted octahedral or tetrahedral geometry, depending on the coordination number and the nature of the metal ion and other coordinating ligands. For instance, in a [M(bipy)3]^n+ type complex, the metal ion is in an octahedral environment. wikipedia.org Zinc(II) complexes with bipyridine ligands often exhibit distorted tetrahedral coordination geometries. acs.org The planarity of the bipyridine ligand can be distorted upon coordination, with a dihedral angle between the two pyridine rings.

Photophysical and Electrochemical Properties of Metal Complexes

Metal complexes of this compound and its derivatives often exhibit interesting photophysical and electrochemical properties, which are largely dictated by the nature of the metal ion and the ligand.

Photophysical Properties: Many transition metal complexes with bipyridine-type ligands display luminescence, often arising from metal-to-ligand charge transfer (MLCT) excited states. nih.govrsc.orgfrontiersin.orgacs.org The energy of these transitions, and thus the color of the emitted light, can be tuned by modifying the electronic properties of the ligand through functionalization. For example, ruthenium(II) and rhenium(I) bipyridine complexes are well-known for their strong luminescence. nih.govrsc.org The emission properties of these complexes are sensitive to their environment, making them potential candidates for sensing applications.

Electrochemical Properties: The electrochemical behavior of these complexes is typically studied using techniques like cyclic voltammetry. These studies provide information about the redox potentials of the metal center and the ligand. The bipyridine ligand itself can be redox-active, undergoing reversible one-electron reductions. wikipedia.org The redox potentials can be influenced by the substituents on the bipyridine ring. For instance, electron-withdrawing groups can make the ligand easier to reduce. The electrochemical properties are crucial for applications in areas such as photocatalysis and molecular electronics. nih.govacs.orgmdpi.com

Photophysical and Electrochemical Properties of Metal-Bipyridinone Complexes
PropertyKey CharacteristicsInfluencing FactorsPotential ApplicationsReferences
PhotophysicalLuminescence, often from MLCT states.Metal ion, ligand functionalization, solvent.Sensors, light-emitting devices, photodynamic therapy. nih.govrsc.orgfrontiersin.orgacs.org
ElectrochemicalReversible redox processes of both metal and ligand.Metal ion, ligand substituents.Photocatalysis, molecular electronics, electrochemiluminescence. wikipedia.orgnih.govacs.orgmdpi.com

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of coordination complexes are fundamentally dictated by the nature of the metal center, the ligand field, and the specific orbitals involved in electronic transitions. For complexes of this compound and its derivatives, the electronic spectra are expected to be rich and informative, characterized by a variety of transitions including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions.

Electronic Absorption:

Complexes of bipyridine derivatives are well-known for their intense absorption bands in the visible region, which are often attributable to MLCT transitions. wikipedia.org In the case of this compound complexes, the pyridone ring, with its distinct electronic character compared to a simple pyridine ring, can modulate the energy of the ligand's π* orbitals. This, in turn, influences the energy and intensity of the MLCT bands.

For instance, in palladium(II) complexes with the isomeric ligand [2,2'-bipyridin]-6(1H)-one, the electronic spectra are influenced by the coordination environment. While specific absorption maxima for this compound complexes are not extensively documented in readily available literature, data from related palladium(II) complexes with other nitrogen-containing heterocyclic ligands can provide insights. For example, palladium(II) complexes with 2-hydrazinopyridine (B147025) show absorption bands that include MLCT transitions, often observed as shoulders on more intense intra-ligand bands.

A copper(II) complex incorporating a related 2,3'-bipyridine-2',3-dicarboxylate ligand exhibits notable photoluminescent properties. nih.gov The absorption spectrum of this complex would be expected to show d-d transitions in the visible region, characteristic of copper(II) complexes, alongside charge-transfer bands.

Table 5.3.1.1: Illustrative Electronic Absorption Data for Related Bipyridine Complexes

Complex/Ligand λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Assignment Reference
[Ru(bpy)₃]²⁺ 452 14,600 ¹MLCT wikipedia.org
Pd(II) complex with 2-hydrazinopyridine 390 (shoulder) - MLCT

Emission Characteristics:

The emission properties of these complexes, particularly those involving d⁶ metal ions like Ru(II) and Re(I), are of significant interest. The luminescence in such complexes typically arises from the decay of an excited state, often a triplet MLCT (³MLCT) state, to the ground state. The energy and lifetime of this emission are sensitive to the ligand structure and the coordination environment.

Furthermore, a copper(II) 2D coordination polymer with 2,3'-bipyridine-2',3-dicarboxylate was found to be photoluminescent. nih.gov This is noteworthy as copper(II) complexes are often non-emissive at room temperature due to efficient non-radiative decay pathways. The observed luminescence in this case highlights the role of the ligand and the rigid polymeric structure in promoting radiative decay.

Redox Behavior and Electron Transfer Processes

The redox behavior of coordination complexes is a critical aspect of their chemistry, providing insights into the stability of different oxidation states and the feasibility of electron transfer reactions. Cyclic voltammetry is a powerful technique to probe these properties.

Complexes of bipyridine ligands are known to undergo a series of one-electron redox processes. wikipedia.org These can be either metal-centered (e.g., Ru(II)/Ru(III)) or ligand-centered (reduction of the bipyridine π* orbitals). The pyridone moiety in this compound is expected to influence the redox potentials of its metal complexes. The electron-donating or withdrawing nature of the pyridone, depending on its protonation state, can make the metal center easier or harder to oxidize or reduce.

For instance, ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid show metal-based Ru(II)–Ru(III) oxidations at potentials ranging from +0.15 to +1.62 V versus Ag/Ag⁺. rsc.org The ligand-based reductions are also observed at negative potentials. rsc.org It is anticipated that complexes of this compound would exhibit a similar pattern of redox events, with the exact potentials being modulated by the electronic effects of the pyridone group.

Electron transfer processes in these systems can be initiated either electrochemically or photochemically. Photoexcitation of a complex into an MLCT state effectively creates a charge-separated species, with an oxidized metal center and a reduced ligand. This excited state can then participate in electron transfer reactions with other molecules in solution. The driving force for such reactions is governed by the redox potentials of the excited state, which can be estimated from the ground-state redox potentials and the energy of the excited state.

Table 5.3.2.1: Representative Redox Potential Data for Related Bipyridine Complexes

Complex Redox Couple E₁/₂ (V vs. reference) Solvent Reference
[Ru(bpy)₃]²⁺ Ru(III)/Ru(II) +1.26 vs. SCE CH₃CN wikipedia.org
[Ru(bpy)₃]²⁺ [Ru(bpy)₃]²⁺/[Ru(bpy)₃]⁺ -1.33 vs. SCE CH₃CN wikipedia.org

Ligand Exchange Kinetics and Mechanisms within Coordination Spheres

The lability of ligands in a coordination sphere is a crucial factor that determines the stability and reactivity of a complex. Ligand exchange kinetics provide valuable information about the mechanisms of substitution reactions, which can proceed through associative, dissociative, or interchange pathways.

For square-planar palladium(II) complexes, which are common for ligands like bipyridines, ligand exchange is typically rapid. The kinetics of these reactions are often studied using techniques like stopped-flow spectrophotometry. The mechanism of ligand exchange in palladium(II) bipyridyl complexes can be complex. For instance, the reaction of a di-μ-hydroxobis(bipyridyl)dipalladium(II) ion with diethyldithiocarbamate (B1195824) proceeds through a two-step process, where the first step is dependent on the incoming ligand concentration, suggesting an associative mechanism.

The structure of the this compound ligand, particularly the steric hindrance around the coordinating nitrogen atoms, will play a significant role in its exchange kinetics. The presence of the pyridone ring and its potential for hydrogen bonding could also influence the stability of the complex and the rate of ligand substitution.

In general, the rate of ligand exchange is influenced by several factors:

The nature of the metal ion: Second and third-row transition metals generally have slower ligand exchange rates than their first-row counterparts.

The nature of the entering and leaving groups: Stronger nucleophiles will generally react faster in associative pathways, while better leaving groups will accelerate dissociative processes.

Steric effects: Bulky ligands can hinder the approach of an incoming ligand, slowing down associative reactions.

Electronic effects: The electron-donating or withdrawing properties of the ligands can influence the strength of the metal-ligand bonds and thus the rate of their cleavage.

Mechanistic Studies of Chemical Transformations Involving 2,3 Bipyridin 2 1 H One

Catalytic Reaction Mechanisms

Bipyridine ligands are renowned for their ability to form stable complexes with a wide range of transition metals, enabling a diverse array of catalytic reactions. Their electronic properties and chelating nature are key to stabilizing reactive intermediates and modulating the catalytic cycle.

Photocatalytic Reduction of Carbon Dioxide Mediated by Bipyridine Complexes

The photocatalytic conversion of carbon dioxide (CO₂) into valuable chemical fuels, such as carbon monoxide (CO), is a significant area of research for sustainable energy. Rhenium-bipyridine complexes, particularly fac-[Re(bpy)(CO)₃Cl], are benchmark catalysts for this process. The mechanism is initiated by the absorption of light, which promotes an electron from a metal-based orbital to a π* orbital of the bipyridine ligand, a process known as metal-to-ligand charge transfer (MLCT).

The general catalytic cycle proceeds through several key steps:

Excitation: The catalyst absorbs a photon, leading to the excited state, [fac-[Re(bpy)(CO)₃Cl]]*.

Reductive Quenching: The excited complex is reduced by a sacrificial electron donor (e.g., triethanolamine, TEOA), generating a one-electron reduced species (OERS), [fac-[Re(bpy)(CO)₃Cl]]⁻. acs.org

Ligand Dissociation: The OERS may lose its axial chloride ligand to form a key 17-electron intermediate, [fac-[Re(bpy)(CO)₃]].

CO₂ Binding: The highly reactive reduced species binds to a CO₂ molecule. Isotope effect studies suggest that CO₂ binding to the one-electron reduced [Re(bpy•⁻)(CO)₃] species is a critical, irreversible step in the mechanism. acs.orgosti.govscispace.com

Reduction and Product Release: The CO₂ adduct receives a second electron, leading to the cleavage of a C-O bond, releasing CO, and regenerating the catalyst for the next cycle.

The efficiency of this process is highly dependent on the electronic properties of the bipyridine ligand, which influences light absorption, excited-state dynamics, and the stability of key intermediates. researchgate.net In some systems, a photosensitizer like [Ru(bpy)₃]²⁺ is used to absorb light and initiate the electron transfer process. osti.gov

StepDescriptionKey Intermediate/Species
1. Light Absorption The catalyst absorbs visible light, promoting an electron to an excited state.[fac-[Re(bpy)(CO)₃Cl]]*
2. Reductive Quenching The excited complex accepts an electron from a sacrificial donor.[fac-[Re(bpy)(CO)₃Cl]]⁻
3. CO₂ Activation The reduced catalyst binds to a molecule of carbon dioxide.[fac-[Re(bpy•⁻)(CO)₃(CO₂)]]
4. Electron/Proton Transfer Further reduction and protonation steps occur to weaken the C-O bond.[fac-[Re(bpy)(CO)₃(COOH)]]
5. Product Release Carbon monoxide (CO) is released, and the catalyst is regenerated.fac-[Re(bpy)(CO)₃Cl]

Mechanistic Aspects of Nickel-Catalyzed Coupling and Functionalization

Bipyridine-ligated nickel complexes are powerful catalysts for cross-coupling reactions, which are fundamental for forming C-C and C-X bonds. ucla.edu These reactions often involve nickel cycling through multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov The bipyridine ligand is crucial for stabilizing these various oxidation states, particularly the open-shell Ni(I) and Ni(III) species that are key to many modern cross-coupling methodologies. ucla.edunih.gov

Two prominent mechanistic pathways are often proposed for cross-electrophile coupling reactions:

Radical Chain Mechanism: In this pathway, a Ni(I) species activates an alkyl halide to generate an alkyl radical. This radical can then combine with a Ni(0) or Ni(II) complex to advance the catalytic cycle. nih.gov

Sequential Reduction Pathway: This mechanism involves the oxidative addition of an aryl electrophile to a Ni(0) complex to form a Ni(II)-aryl intermediate. This intermediate is then reduced to a Ni(I)-aryl species, which subsequently activates the second electrophile. nih.gov

Recent studies on well-defined (t-Bubpy)Ni(I) and (t-Bubpy)Ni(0) complexes have provided significant insight, showing that Ni(I) species are kinetically competent to activate both aryl and alkyl halides. ucla.edunih.gov The choice of ligand, solvent, and reductant can significantly influence the operative mechanism. oaepublish.com For instance, in some photoredox systems, a Ni(II)-aryl complex can be directly excited by light, leading to homolysis of the Ni-C bond to generate a Ni(I) species and an aryl radical, initiating a different catalytic cycle. acs.org

Mechanistic PathwayKey FeaturesRelevant Nickel Species
Radical Chain Activation of C(sp³)-X by Ni(I) to form a radical; radical combines with Ni(0) or Ni(II).Ni(I), Ni(0), Ni(II)
Sequential Reduction Oxidative addition of C(sp²)-X to Ni(0); reduction to Ni(I)-Aryl; activation of C(sp³)-X.Ni(0), Ni(II), Ni(I)
Photoredox SET Single Electron Transfer from an excited photosensitizer reduces Ni(II) to Ni(I) or Ni(0).Ni(II), Ni(I), Ni(0), Ni(III)
Direct Excitation Photoexcitation of a Ni(II)-Aryl complex leads to bond homolysis.Ni(II), Ni(I)

Ruthenium-Catalyzed C-N Bond Activation Mechanisms

Ruthenium complexes bearing bipyridine ligands are effective catalysts for C-H bond functionalization, which can lead to the formation of C-N bonds. The mechanism often involves a chelation-assisted C-H activation step, where a directing group on the substrate coordinates to the ruthenium center, positioning a C-H bond for cleavage.

A comprehensive mechanistic investigation of Ru-catalyzed C-H hydroxylation using (bpy)₂RuCl₂-type precatalysts revealed that the catalytic efficiency is strongly linked to the stability of the catalyst. stanford.edu A major pathway for catalyst decomposition is the dissociation of the bipyridine ligand. stanford.edu The dissociated ligand can then be oxidized to a bipyridine N-oxide, which acts as a potent catalyst poison by coordinating strongly to the ruthenium center and forming an inactive complex. stanford.edu

For C-N bond formation or cleavage, the proposed mechanism often involves:

Coordination: The substrate, containing a directing group, coordinates to the Ru(II) center.

C-H Activation: A C-H bond undergoes cleavage, often assisted by a carboxylate or other base, to form a cyclometalated Ru(II) intermediate.

Oxidative Addition/Reductive Elimination: The desired C-N bond can be formed through various pathways, including oxidative addition of an aminating agent to a Ru(IV) species followed by reductive elimination. Alternatively, in deaminative coupling reactions, C-N bond activation can occur on the ruthenium center, potentially involving a Ru(IV)-alkyl intermediate formed via a acs.orgosti.gov-alkyl migration. marquette.edu

The electronic properties of the substituents on the bipyridine ligand play a crucial role, with electron-rich ligands generally leading to higher catalyst turnover numbers by strengthening the Ru-ligand bond and suppressing catalyst deactivation via ligand dissociation. stanford.edu

Supramolecular Assembly and Interaction Mechanisms

The planar, aromatic structure of bipyridine units makes them ideal building blocks for constructing complex supramolecular architectures. The assembly of these structures is governed by a variety of non-covalent interactions.

Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding) in Assemblies

The formation of ordered supramolecular structures from bipyridine-containing molecules is directed by specific and predictable non-covalent forces.

π-π Stacking: The electron-rich π-systems of the pyridine (B92270) rings in bipyridine ligands lead to significant stacking interactions. acs.org These interactions occur when two aromatic rings are oriented in a parallel or near-parallel fashion. Analysis of crystal structures shows that bipyridine complexes often arrange in a head-to-tail orientation to maximize overlap. acs.org The strength of these interactions, which can be as high as -31.66 kcal/mol, is dependent on the overlap area and the perpendicular distance between the rings, which is typically between 3.48 Å and 3.62 Å. acs.orgnih.gov

Hydrogen Bonding: Bipyridine units can act as hydrogen bond acceptors via their nitrogen lone pairs. In cocrystals, they readily form strong O-H···N or N-H···N hydrogen bonds with suitable donor molecules, such as carboxylic acids or dapsone. acs.orgnih.gov These interactions are highly directional and are a primary tool in crystal engineering to guide the formation of one-, two-, or three-dimensional networks. researchgate.net

Interaction TypeDescriptionTypical Energy (kcal/mol)Geometric Features
π-π Stacking Attractive interaction between the π-electron clouds of aromatic rings.3 - 32Parallel or offset orientation, inter-planar distance of ~3.5 Å.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O).3 - 10Highly directional, with specific donor-acceptor distances (e.g., O-H···N).
C-H···π Interaction A weak hydrogen bond between a C-H group and the face of a π-system.1 - 3C-H points towards the center of the aromatic ring.
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species.1 - 5Directional interaction between a halogen and a Lewis base (e.g., N).

Light-Driven Molecular Machine Mechanisms Utilizing Bipyridine Units

Artificial molecular machines are molecules designed to perform mechanical-like movements in response to an external stimulus, such as light. researchgate.netnih.gov Light is an ideal energy source as it is clean, can be delivered with high spatial and temporal precision, and does not produce waste products. rsc.org

Many light-driven molecular motors are based on overcrowded alkenes or azobenzene units that undergo photoisomerization. biomach.orgnih.gov The bipyridine moiety can be incorporated into these systems as a structural component or as a functional unit that can bind metal ions, allowing for multimodal control (e.g., by both light and chemical inputs). nih.gov

The operational mechanism of a typical light-driven rotary motor involves a four-step cycle:

Photochemical Isomerization: Absorption of light (e.g., UV light) induces a trans-cis (or E/Z) isomerization around a central double bond. This is an energy-uphill process that forces the molecule into a sterically crowded, unstable state.

Thermal Helix Inversion: The unstable isomer undergoes a spontaneous, thermally activated conformational change to relieve steric strain, resulting in a more stable form. This "power stroke" constitutes the main rotational movement.

Second Photochemical Isomerization: Absorption of another photon (or the same wavelength) causes a second isomerization, converting the molecule back to its other isomeric form.

Second Thermal Helix Inversion: A final thermal relaxation step returns the motor to its original state, completing a full 360° unidirectional rotation. biomach.org

The directionality of the rotation is controlled by the chiral design of the molecule, which makes one direction of thermal relaxation energetically favorable over the other. biomach.org

Photodecomposition Mechanisms and Pathways

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the photodecomposition mechanisms and pathways of the compound [2,3'-Bipyridin]-2'(1'H)-one. While extensive research exists on the photochemistry of bipyridine ligands within metal complexes, particularly ruthenium(II) polypyridyl complexes, this information does not directly address the photolytic behavior of the isolated this compound molecule.

The photochemistry of bipyridine-containing metal complexes typically involves processes such as ligand dissociation, photosubstitution, and electron transfer reactions, which are fundamentally influenced by the central metal ion. In the absence of a metal center, the photodecomposition pathways of this compound would be governed by the intrinsic electronic structure and bond energies of the molecule itself.

Further experimental investigation is required to elucidate the specific photodecomposition mechanisms and pathways of this compound. Such studies would likely involve techniques like steady-state and time-resolved spectroscopy to identify transient intermediates and final photoproducts, as well as computational chemistry to model potential reaction pathways. Without such dedicated research, any description of its photodecomposition would be speculative.

Applications of 2,3 Bipyridin 2 1 H One in Advanced Materials Science and Catalysis

Development of Catalytic Systems

The bipyridine and pyridone motifs are foundational in coordination chemistry, serving as highly effective ligands for a wide array of transition metals. rsc.org The incorporation of the [2,3'-Bipyridin]-2'(1'H)-one framework into catalyst design has led to significant advancements in both homogeneous and heterogeneous catalysis, primarily by influencing the reactivity and stability of the metallic center.

Homogeneous Catalysis

In homogeneous catalysis, complexes derived from pyridone-containing bipyridine ligands have demonstrated exceptional activity. The pyridinone moiety can be deprotonated to form a pyridonate, which acts as a monoanionic, bidentate ligand. This feature is particularly advantageous in reactions involving C-H bond activation.

A notable application is in palladium-catalyzed direct arylation reactions. The ligand [2,2'-bipyridin]-6(1'H)-one, an isomer of the subject compound, has been shown to have a profound accelerating effect. acs.org Experimental evidence indicates that the deprotonated, coordinated ligand functions as an internal base, directly assisting in the cleavage of the C-H bond. acs.org This "cooperating ligand" characteristic eliminates the need for an external base, which can be a challenge when using traditional chelating ligands, thereby streamlining the catalytic cycle. acs.org Similarly, palladium complexes with bidentate pyridine-pyridone ligands have been developed to efficiently catalyze the C–H hydroxylation of carboxylic acids using molecular oxygen as the oxidant. nih.gov

The versatility of pyridonate ligands extends to various other transformations. Metal complexes featuring 2-pyridonate ligands have been successfully employed in a range of hydrofunctionalization reactions, where the cooperation between the metal center and the ligand is critical for high performance. rsc.org Furthermore, novel homogeneous reductants based on substituted 2,2'-bipyridines have been synthesized for use in Ni-catalyzed cross-electrophile coupling reactions, showcasing the broad utility of the bipyridine framework in redox catalysis. nih.gov

Catalyst SystemReaction TypeFunction of LigandReference
Palladium / [2,2'-Bipyridin]-6(1'H)-oneDirect C-3 Arylation of Pyridine (B92270)Acts as an internal base to assist C-H bond cleavage. acs.org
Palladium / Bidentate Pyridine-PyridoneC-H HydroxylationFacilitates tautomerization to enable C-H activation. nih.gov
3d Transition Metals / 2-PyridonatesHydrofunctionalizationMetal-ligand cooperativity enhances catalytic performance. rsc.org
Ruthenium / 2,2'-bipyridine-6,6'-dicarboxylateWater OxidationStabilizes high oxidation states of the metal center. pnas.org
Nickel / 4,4'-tBu2-2,2'-bipyridine derivativeCross-Electrophile CouplingFunctions as a soluble, homogeneous organic reductant. nih.gov

Heterogeneous Catalysis

The principles of catalyst design using this compound in homogeneous systems can be extended to heterogeneous catalysis, offering advantages such as enhanced catalyst stability, easier separation from products, and recyclability. mdpi.com A common strategy involves immobilizing the catalytically active metal complexes onto solid supports.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are promising platforms for tethering bipyridine-based complexes. rsc.orgacs.org For instance, COFs containing bipyridine units have been used to anchor nickel(II) centers. acs.org These materials act as robust heterogeneous photocatalysts for various visible-light-mediated cross-coupling reactions, demonstrating high yields, tolerance to a wide range of substrates, and minimal metal leaching, which enhances recyclability. acs.org The defined porous structure of these frameworks facilitates the diffusion of substrates and transport of counterions. acs.org

Similarly, bipyridine ligands functionalized with carboxylic acids can be used to construct MOFs where the metal complexes are integral parts of the framework structure. rsc.org This premetallation approach ensures a high and uniform distribution of active sites. These MOF-tethered complexes have been used for catalytic reactions such as the coupling of alcohols and phenols with aryl halides. rsc.org While direct applications of this compound in heterogeneous systems are still emerging, the established success of related bipyridine ligands provides a clear blueprint for its future development in this area.

Role in Enhancing Reaction Efficiency and Selectivity

Ligands play a pivotal role in dictating the efficiency and selectivity of transition-metal-catalyzed reactions. thieme-connect.com The this compound framework is particularly adept at this, primarily through two mechanisms: electronic tuning and steric influence.

The dual nature of the ligand, acting as both a coordinating agent and an internal base, is a key factor in enhancing reaction efficiency. By facilitating the C-H activation step intramolecularly, as seen in palladium-catalyzed arylations, the reaction kinetics are significantly improved. acs.org This built-in basicity circumvents issues associated with the coordination of external bases, leading to a more efficient catalytic cycle.

Functional Materials Development

The rich electronic landscape of bipyridine derivatives, characterized by intense π→π* transitions and the formation of metal-to-ligand charge-transfer (MLCT) states upon complexation, makes them ideal candidates for the development of advanced functional materials.

Advanced Organic Materials with Tailored Electrical or Optical Properties

The photophysical properties of materials based on this compound can be systematically tuned. The core structure exhibits strong absorption in the UV region due to π→π* transitions. When complexed with transition metals like Ruthenium(II) or Iridium(III), new, intense absorption bands appear in the visible spectrum, corresponding to MLCT transitions. These MLCT states are responsible for the vibrant photoluminescent and photochemical behaviors observed in these complexes.

Researchers can modify these properties by altering the substituents on the bipyridine-pyridone ligand or by changing the ancillary ligands in a metal complex. nih.govmdpi.com For example, introducing electron-withdrawing groups can lead to red-shifted emissions. nih.gov This tunability allows for the creation of a diverse range of fluorophores with specific characteristics, such as large Stokes shifts, high fluorescence quantum yields, and long excited-state lifetimes, which are desirable for various applications including sensors and molecular switches. nih.govmdpi.comresearchgate.net

Compound TypeKey Photophysical PropertyTuning MechanismPotential Application
α-biphenylamino-2,2'-bipyridinesIntense blue-to-green fluorescenceIntroduction of additional aromatic substituentsFluorescent probes
Ruthenium(II) mono-diimine complexesLong excited-state lifetimes (>1 µs)Variation of ancillary phosphine ligandsLuminescent sensors
Pyrene-2,2'-bipyridine conjugatesHighly polar emissive excited stateZn(II) ion complexation induces charge transferSupramolecular materials
N-arylamino-substituted 2,2'-bipyridinesElectroluminescenceModification of N-aryl substituentsOLED components

Organic Opto-electronic Devices

The tailored optical and electrical properties of this compound derivatives make them highly suitable for use in organic opto-electronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netnih.govmdpi.com In these devices, organic materials are used to generate light when an electric current is applied. mdpi.com

Complexes of iridium(III) and other heavy metals with bipyridine-type ligands are widely used as phosphorescent emitters in OLEDs. acs.org These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The emission color can be precisely tuned from blue to green and red by modifying the ligand structure. For instance, fluorinated bipyridine-chelated iridium complexes have been developed as efficient blue and green phosphorescent emitters. acs.org

Derivatives of this compound can be incorporated into OLEDs not only as emitters in the emissive layer but also as host materials or as components in charge-transport layers. acs.org N-arylamino-substituted 2,2′-bipyridines have been reported as components for electroluminescent devices. mdpi.com The development of materials based on this framework contributes to creating OLEDs with high efficiency, improved color purity, and long operational stability, which are crucial for next-generation displays and solid-state lighting. nih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The integration of this compound and its derivatives as building blocks in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) offers a pathway to novel materials with tailored functionalities. The bipyridine unit is a well-established chelating ligand for metal ions, making it a valuable component in the design of porous crystalline structures.

In the realm of MOFs, bipyridine-based linkers are instrumental in constructing robust frameworks with applications in catalysis and adsorption. acs.org For instance, the synthesis of MOFs using Mn(II) cations and 2,2'-bithiophen-5,5'-dicarboxylate anions has been shown to be influenced by the presence of 2,2'-bipyridyl derivatives as chelating ligands. nih.govresearchgate.net These structures can form three-dimensional frameworks with channels suitable for guest molecules. nih.govresearchgate.net The specific geometry and electronic properties of the bipyridine ligand can direct the resulting topology and functionality of the MOF. nih.gov The incorporation of a pyridinone moiety, as in this compound, could introduce additional hydrogen bonding capabilities and alter the electronic nature of the bipyridine unit, potentially leading to MOFs with unique guest-host interactions and catalytic activities. For example, a UiO-MOF-supported mono bipyridyl-Iron(II) hydroxyl catalyst demonstrated high activity and selectivity for benzene hydroxylation, a performance attributed to the isolation of active sites within the MOF structure. acs.org

COFs, which are constructed from light elements linked by strong covalent bonds, also benefit from the inclusion of bipyridine units. Bipyridine-based COFs have been developed for applications in electrocatalysis and photocatalysis. rsc.orgresearchgate.net These materials can feature ordered mesopores with metal ions coordinated to the bipyridine sites within the framework walls. rsc.org The introduction of this compound as a monomer in COF synthesis could lead to materials with enhanced performance in areas such as visible-light-driven water oxidation or the electrocatalytic reduction of nitrate to ammonia. rsc.orgresearchgate.net The pyridinone group can influence the electronic band structure and surface properties of the COF, potentially improving charge separation and catalytic turnover. The ability to modify COFs with metal-complex catalysts, such as those based on Rhenium and Nickel, has been shown to facilitate charge transfer and enhance photocatalytic activity for CO2 reduction. dtu.dk

Framework TypePrecursors/LinkersMetal IonApplicationKey Finding
MOFMn(II), 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl derivativesMn(II)AdsorptionBipyridyl derivative influences the dimensionality and structure of the coordination polymer. nih.govresearchgate.net
MOFBipyridyl-functionalized dicarboxylate linkerIrTandem CatalysisMOF-Ir catalysts are significantly more active and stable than their homogeneous counterparts. acs.org
MOFMono bipyridyl-functionalized UiO-MOFFe(II)Selective CatalysisHeterogeneous catalyst showed high activity and 99% selectivity for benzene hydroxylation to phenol. acs.org
COF2,2'-bipyridyl-5,5'-dialdehyde, PyreneFe, Co, NiElectrocatalysisPy-Bpy-Fe emerged as an efficient catalyst for the electrocatalytic nitrate reduction to ammonia. rsc.org
COFBipyridine-based imine-linked frameworkCo(II)PhotocatalysisFirst imine-based COF designed for visible-light-driven water oxidation. researchgate.net
COF5,5′-diamino-2,2′-bipyridine, 2-hydroxybenzene-1,3,5-tricarbaldehydeCu(I)Gas SeparationCu(I) coordinated COF used in a mixed matrix membrane for propylene/propane separation. researchgate.net

Redox-Active Materials for Energy Storage (e.g., Flow Batteries)

The electrochemical properties of bipyridine derivatives make them promising candidates for redox-active materials in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). rsc.orgmdpi.com The ability of the bipyridine core to undergo reversible redox reactions is central to its function as an anolyte material. nih.gov While research has often focused on 4,4'-bipyridinium species (viologens), the fundamental electronic characteristics are shared across bipyridine isomers, suggesting potential for this compound derivatives in this field. nih.gov

Recent studies have focused on developing bipyridinium anolytes capable of two-electron storage to enhance the energy density of flow batteries. acs.org By designing molecules where the two pyridinium units are electronically coupled, it is possible to merge the two separate one-electron redox events into a single two-electron step. acs.org This approach has led to AORFBs with high capacity and excellent cycling stability. acs.org Furthermore, modifications to the bipyridine structure, such as adding methyl groups, have been shown to suppress side reactions and improve capacity retention. acs.org The unique substitution pattern of this compound could offer new avenues for designing robust, high-performance anolytes for next-generation flow batteries.

Redox-Active MoleculeApplicationKey Performance MetricFinding
Bispyridinium CompoundsAORFB AnolyteRedox PotentialFirst redox potentials spanning from -0.35 to -0.82 V vs. SHE were achieved. nih.gov
Bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy)AORFB CatholyteCell Voltage & StabilityAchieved a cell voltage of 1.28 V and an average capacity retention of 99.86% over 200 cycles. mdpi.com
Extended Bipyridinium (exDMeBP)AORFB AnolyteCapacity & Power DensityA 0.5 M cell achieved a capacity of 22.35 Ah L⁻¹ and a peak power density of 246.4 mW cm⁻². acs.org
2,2'-BipyrimidinesAnolyte for Energy StorageMulti-electron StorageFound to undergo two successive reduction events at similar potentials, indicating potential for two-electron storage. nih.gov

Adsorption and Separation Technologies (e.g., Iodine Capture)

The nitrogen-rich structure of this compound suggests its potential utility in adsorption and separation technologies, particularly for the capture of species like iodine. Porous materials incorporating bipyridine units have demonstrated high efficacy in adsorbing volatile iodine, which is a significant concern in nuclear waste management. nih.govnih.gov

The mechanism of iodine capture by such materials can involve both physisorption, driven by the porous structure and high surface area, and chemisorption, facilitated by charge-transfer interactions between the electron-rich adsorbent and electron-deficient iodine molecules. nih.govnih.govresearchgate.net Cationic porous organic polymers containing viologen units (derived from 4,4'-bipyridine) have shown exceptional iodine vapor uptake capacities. researchgate.net The positively charged framework can strongly adsorb polyiodide anions (like I₃⁻ and I₅⁻) that form during the process. nih.govnih.gov While this compound is neutral, its bipyridine component can be quaternized to introduce positive charges, or it can be incorporated into polymers and frameworks that possess inherent porosity and strong affinity for iodine through Lewis acid-base interactions.

Beyond iodine capture, porous frameworks built with bipyridine-containing linkers are being explored for various gas separation applications. researchgate.netescholarship.org The ability to tailor the pore size, shape, and surface chemistry of MOFs and COFs allows for the selective adsorption of specific gas molecules. researchgate.netescholarship.orgnih.gov For instance, flexible MOFs containing 4,4'-bipyridine have exhibited selective gas adsorption through a "gate-opening" mechanism, where the framework structure changes in the presence of a specific guest molecule. nih.gov The incorporation of a functionalized bipyridine linker like this compound could introduce specific binding sites or alter the framework's flexibility, leading to enhanced selectivity for industrially relevant gas mixtures, such as benzene/cyclohexane. rsc.org

Adsorbent MaterialTarget SpeciesAdsorption Capacity/PerformanceKey Mechanism/Finding
Hexacationic Imidazolium (B1220033) Organic CageIodine Vapor5.89 g g⁻¹Record uptake for porous organic cages, mediated by counteranions and multiple non-covalent interactions. nih.gov
Viologen-based Porous Organic Polymer (POP-V-VI)Iodine Vapor4.86 g g⁻¹High charge density and nitrogenous affinity sites lead to a hybrid of physisorption and chemisorption. researchgate.net
Bipyridine-based Organic Cage (Bpy-cage)Iodine Vapor3.23 g g⁻¹Nitrogen-rich structure enhances affinity and adsorption capacity for iodine. nih.gov
Flexible MOF (ELM-11)CO₂/CH₄High working capacity and selectivity for CO₂Gate-opening mechanism allows for efficient pressure/vacuum swing adsorption. nih.gov
Flexible MOF (X-pcu-11-Zn)Benzene/CyclohexaneSelective adsorption of benzeneGate-opening effect driven by π–π and C–H⋯π interactions with benzene. rsc.org

Q & A

Q. What are the common synthetic routes for preparing [2,3'-Bipyridin]-2'(1'H)-one, and what factors influence yield optimization?

The synthesis of this compound typically involves cross-coupling reactions. A validated method employs Suzuki-Miyaura coupling between halogenated pyridine derivatives and boronic acids. For example, 2-bromopyridine reacts with a pyridyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of acetonitrile and aqueous sodium carbonate at 75°C, yielding the bipyridinone scaffold . Key factors affecting yield include:

  • Catalyst loading : Excess Pd(0) can lead to side reactions.
  • Solvent system : Polar aprotic solvents enhance reaction efficiency.
  • Temperature : Elevated temperatures (75–120°C) improve coupling rates but may degrade heat-sensitive intermediates.
    Yields typically range from 70–85%, with impurities arising from incomplete dehalogenation or homocoupling .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

X-ray crystallography is the gold standard for resolving the non-planar conformation of this compound. Key findings include:

  • Dihedral angles : The pyridine rings form dihedral angles of 35.4°–89.8°, influencing π-π stacking and ligand-metal coordination .
  • Bond lengths : The C–O bond in the ketone moiety measures 1.226 Å, consistent with resonance stabilization .
    Complementary techniques:
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and tautomeric equilibria (e.g., enol-keto forms).
  • FT-IR : Stretching frequencies at ~1650 cm⁻¹ validate the carbonyl group .

Advanced Research Questions

Q. What are the mechanistic implications of this compound in palladium-catalyzed reactions, and how does its structure enhance catalytic activity?

As a ligand, this compound facilitates Pd-catalyzed direct arylation via:

  • Chelation : The bipyridinone scaffold binds Pd(II) through its nitrogen atoms, stabilizing the transition state during oxidative addition .
  • Electronic effects : The electron-withdrawing ketone group increases the electrophilicity of Pd, accelerating transmetallation .
    In C–H activation reactions, turnover numbers (TONs) exceed 1,000 under optimized conditions, with superior performance compared to 2,2'-bipyridine derivatives due to reduced steric hindrance .

Q. How do structural modifications of this compound influence its biological activity, particularly in antimicrobial and anticancer studies?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Alkyl groups (e.g., N-ethyl, N-methyl) enhance lipophilicity, improving membrane permeability. For example, N-ethyl-N-methyl derivatives show IC₅₀ values of 2.1 µM against Staphylococcus aureus .
  • Metal coordination : Complexation with Cu(II) or Fe(III) generates reactive oxygen species (ROS), inducing apoptosis in cancer cell lines (e.g., HeLa) .
  • Enzyme inhibition : The compound disrupts ATP-binding pockets in kinases (e.g., EGFR), validated via molecular docking and enzymatic assays .

Q. What contradictions exist in reported crystallographic data for this compound derivatives, and how can they be resolved experimentally?

Discrepancies in dihedral angles and hybridization states have been noted:

  • Hybridization conflicts : Some studies report sp³ hybridization at C(13), while others suggest sp² due to conjugation with adjacent rings .
  • Packing variations : Crystal lattice solvents (e.g., THF vs. DMF) induce conformational flexibility, altering dihedral angles by up to 10° .
    Resolution strategies :
  • Low-temperature crystallography : Reduces thermal motion artifacts.
  • DFT calculations : Compare experimental data with theoretical models to validate hybridization states .

Methodological Considerations

Q. How can researchers optimize reaction conditions to mitigate side products in this compound synthesis?

Common side products include homocoupled bipyridines and dehalogenated intermediates. Mitigation strategies:

  • Catalyst screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to suppress β-hydride elimination.
  • Additives : Adding silver carbonate (Ag₂CO₃) scavenges halide ions, preventing catalyst poisoning .
  • Flow chemistry : Continuous flow reactors reduce residence time, minimizing decomposition .

Q. What advanced spectroscopic techniques are recommended for studying tautomeric equilibria in this compound?

  • Variable-temperature NMR : Monitors enol-keto interconversion rates (ΔG‡ ~50 kJ/mol) .
  • UV-vis spectroscopy : Absorbance shifts at 270–310 nm correlate with tautomer populations in solution .
  • Solid-state NMR : Resolves rigid conformations in crystalline phases .

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